REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].[SH-:5].[C+4:6].[SH-:7].[SH-].[SH-].[OH-].[K+:11]>C(O)C>[N+:1]([CH:4]=[C:6]([S-:7])[S-:5])([O-:3])=[O:2].[K+:11].[K+:11] |f:1.2.3.4.5,6.7,9.10.11|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[SH-].[C+4].[SH-].[SH-].[SH-]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added slowly
|
Type
|
ADDITION
|
Details
|
the rate of addition
|
Type
|
CUSTOM
|
Details
|
was preferably between 30-35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=C([S-])[S-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |